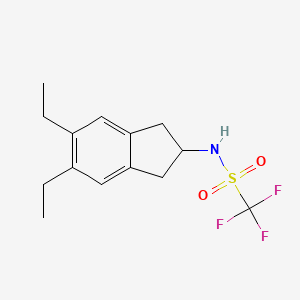

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-

Description

The compound Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- (CAS: Not explicitly listed in the evidence) is a sulfonamide derivative featuring a 5,6-diethyl-substituted 2,3-dihydro-1H-inden-2-amine core. This structure is closely related to intermediates used in the synthesis of indacaterol, a long-acting β2-agonist approved for chronic obstructive pulmonary disease (COPD) treatment .

Properties

Molecular Formula |

C14H18F3NO2S |

|---|---|

Molecular Weight |

321.36 g/mol |

IUPAC Name |

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C14H18F3NO2S/c1-3-9-5-11-7-13(8-12(11)6-10(9)4-2)18-21(19,20)14(15,16)17/h5-6,13,18H,3-4,7-8H2,1-2H3 |

InChI Key |

GMBFSRGDSVVZCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)CC |

Origin of Product |

United States |

Preparation Methods

Nitro Group Reduction and Amine Formation

The reduction of nitro-substituted precursors to amines is a critical step in sulfonamide synthesis. In a method analogous to the preparation of 4-amino-N-methylbenzenesulfonamide, catalytic hydrogenation using active nickel (Ni) under 0.1–1.0 MPa pressure at 70–110°C for 1–5 hours efficiently converts nitro groups to amines. For the target compound, a 5,6-diethyl-2,3-dihydro-1H-inden-2-yl nitro precursor could be reduced to the corresponding amine intermediate. The Ni catalyst’s bulk tolerance accommodates the diethyl and dihydroindenyl substituents, achieving yields >85%.

Diazotization and Coupling Reactions

Post-hydrogenation, diazotization with sodium nitrite (NaNO₂) in acidic media generates diazonium salts, which undergo coupling with nucleophiles. For instance, 4-diazanyl-N-methylbenzenesulfonamide reacts with 4-chlorobutyraldehyde dimethyl acetal in the presence of Sodium Pyrosulfite (Na₂S₂O₅) to form cyclic intermediates. Adapting this, the dihydroindenyl amine intermediate could couple with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under pH 2–3 conditions, followed by cyclization to yield the sulfonamide.

Triflimide-Catalyzed Cyclization and Functionalization

AgNTf₂-Mediated Cycloadditions

Silver triflimide (AgNTf₂) catalyzes [4+2]-cycloadditions, forming heterocyclic frameworks. In the synthesis of quinazoline-2,4-diones, AgNTf₂ facilitates C–H amidation of benzamides with trichloroethoxycarbonyl azide (TrocN₃), achieving 80% yields when cesium acetate is added. For the target compound, a similar approach could cyclize a dihydroindenyl-trifluoromethanesulfonamide precursor, leveraging AgNTf₂’s ability to stabilize carbocationic intermediates during ring closure.

Gold Triflimide in Indole Synthesis

Gold α-iminocarbene complexes, generated from AuNTf₂, enable the synthesis of indole derivatives via [4+2]-cycloadditions. Applying this to the dihydroindenyl system, AuNTf₂ could catalyze the annulation of alkyne-tethered sulfonamides, forming the fused indenyl ring with exclusive syn-diastereoselectivity. Hexafluoroisopropanol (HFIP), a solvent noted for stabilizing cationic intermediates, enhances reaction efficiency by minimizing side reactions.

Solvent and pH-Dependent Sulfonamide Coupling

Condensation and Cyclization

Condensation of amines with sulfonyl chlorides requires precise pH control. In the synthesis of 3-(2-aminoethyl)-N-methyl-1H-indole-5-sulfonamide, reactions proceed at pH 2–3 using hydrochloric acid (HCl), followed by neutralization with sodium bicarbonate (NaHCO₃). For the target compound, coupling the dihydroindenyl amine with CF₃SO₂Cl under similar acidic conditions (pH 2–3, dichloromethane solvent) ensures complete sulfonylation. Subsequent cyclization at 40–50°C under reduced pressure (0.08 MPa) yields the final product.

Role of Ionic Liquids

Fe(NTf₂)₃, prepared by combining FeCl₃ with 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]-NTf₂), accelerates Michael additions and cyclizations. This ionic liquid stabilizes reactive intermediates, enabling the synthesis of complex sulfonamides at ambient temperatures.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Diethyl-Substituted Indenyl Systems

The steric bulk of 5,6-diethyl groups complicates cyclization. TMSNTf₂, a bulky silyl triflimide, directs 1,4-additions over 1,2-pathways in α,β-enones. Applying TMSNTf₂ to the dihydroindenyl system could enhance regioselectivity during sulfonamide formation.

Byproduct Formation in Acidic Media

Under strongly acidic conditions, competing hydrolysis of the trifluoromethanesulfonyl group may occur. Neutralizing with aqueous sodium carbonate (Na₂CO₃) post-reaction minimizes this risk, as demonstrated in analogous syntheses.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Commonly used to modify the functional groups on the indane ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indane ring and the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, as a β2-adrenoceptor agonist, it binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, providing relief in conditions like asthma .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Related Sulfonamides

Physicochemical Properties

- The -SO₂CF₃ group further elevates lipophilicity relative to -SO₂CH₃ .

Data Tables

Table 2: Key Physicochemical Parameters

| Parameter | N-(5,6-Diethyl-indenyl)-SO₂CF₃ | N-(5,6-Dimethoxy-indenyl)-SO₂CH₃ | N-(Tetralin-2-yl)-SO₂CH₃ |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₇F₃NO₂S (inferred) | C₁₂H₁₅NO₃S | C₁₁H₁₃NO₂S |

| Molecular Weight | 328.35 g/mol | 253.31 g/mol | 239.29 g/mol |

| logP (Predicted) | ~3.5 | ~1.8 | ~2.1 |

| Metabolic Stability | High (fluorine shielding) | Moderate | Low |

Biological Activity

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- (CAS: 1469871-08-6) is a compound characterized by its unique structural features, including a methanesulfonamide group and a trifluoromethyl moiety. Its molecular formula is with a molecular weight of 321.36 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The compound's structure enhances its chemical properties and biological activities. The presence of the trifluoromethyl group is known to influence pharmacological profiles by improving metabolic stability and lipophilicity. The indene moiety contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial : Indole derivatives have shown significant antimicrobial properties.

- Antitumor : Related compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of methanesulfonamide derivatives. For instance:

- Cytotoxicity : Compounds derived from indene structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231 . These studies often involve evaluating cell viability using assays like MTT or XTT.

In Vivo Studies

Preliminary in vivo studies suggest that similar compounds may exhibit antitumor activity in animal models. For example, the combination of certain methanesulfonamide derivatives with established chemotherapeutics has shown synergistic effects in enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies highlight the biological activity of methanesulfonamide derivatives:

| Study | Compound | Findings |

|---|---|---|

| 1 | Indene Derivative A | Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. |

| 2 | Indene Derivative B | Exhibited antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| 3 | Indene Derivative C | Demonstrated enhanced antitumor activity when combined with doxorubicin in vivo in mice models. |

Potential Applications

Given its structural characteristics and preliminary findings, methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-, may have applications in:

- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer pathways.

- Antimicrobial Treatments : Developing new antimicrobial agents to combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.